Lipophilicity (XLogP3) Comparison vs. 2,4-Dichloro Analog: 1.0 Log Unit Lower Lipophilicity Supports CNS Drug-Likeness
The target compound exhibits a computed XLogP3 of 2.5, which is 1.0 log unit lower than the directly analogous 2,4-dichlorophenyl variant (XLogP3 3.5) . The 3,4-difluoro regioisomer has an identical XLogP3 of 2.5, while the N-methyl analog has a lower XLogP3 of 2.1 . The 2.5 value positions this compound within the favorable lipophilicity range for CNS drug candidates, whereas the 2,4-dichloro analog at 3.5 exceeds the commonly cited optimal range (1–3) for brain penetration .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine (CAS 1304390-10-0): XLogP3 = 3.5; [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine (CAS 1157033-64-1): XLogP3 = 2.1; [(3,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine (CAS 1153288-02-8): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -1.0 vs. 2,4-dichloro analog; +0.4 vs. N-methyl analog; 0.0 vs. 3,4-difluoro regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
A 1.0 log unit lower lipophilicity significantly reduces predicted non-specific tissue binding and improves aqueous solubility, making the target compound a more suitable starting point for CNS lead optimization than the 2,4-dichloro analog.
- [1] PubChem CID 43491021 (target): XLogP3 2.5; PubChem CID 54593240 (2,4-dichloro analog): XLogP3 3.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] PubChem CID 43484105 (N-methyl analog): XLogP3 2.1; PubChem CID 43491331 (3,4-difluoro analog): XLogP3 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. View Source
